

A Comparative Guide to the In Vitro ADME Properties of Functionalized Indazoles

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Compound of Interest

Compound Name: *3-Iodo-1H-indazole-6-carboxylic acid*

Cat. No.: B1439100

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Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.^[1] Its structural rigidity, ability to participate in various non-covalent interactions, and synthetic tractability make it a cornerstone for the design of potent and selective modulators of various biological targets.^{[2][3]} Numerous FDA-approved drugs, such as the anti-cancer agents Niraparib and Axitinib, feature the indazole core, cementing its importance in pharmacology.^[4]

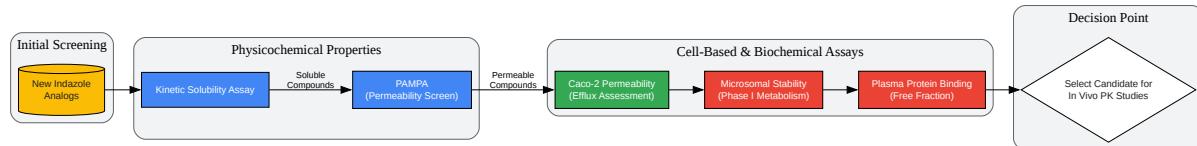
However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, primarily centered around its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An otherwise highly active compound can fail spectacularly due to poor solubility, rapid metabolic breakdown, or an inability to permeate biological membranes.^[5] Consequently, early-stage in vitro ADME profiling is not just a recommended practice but a critical step to guide synthetic efforts, mitigate late-stage attrition, and reduce development costs.^[6]

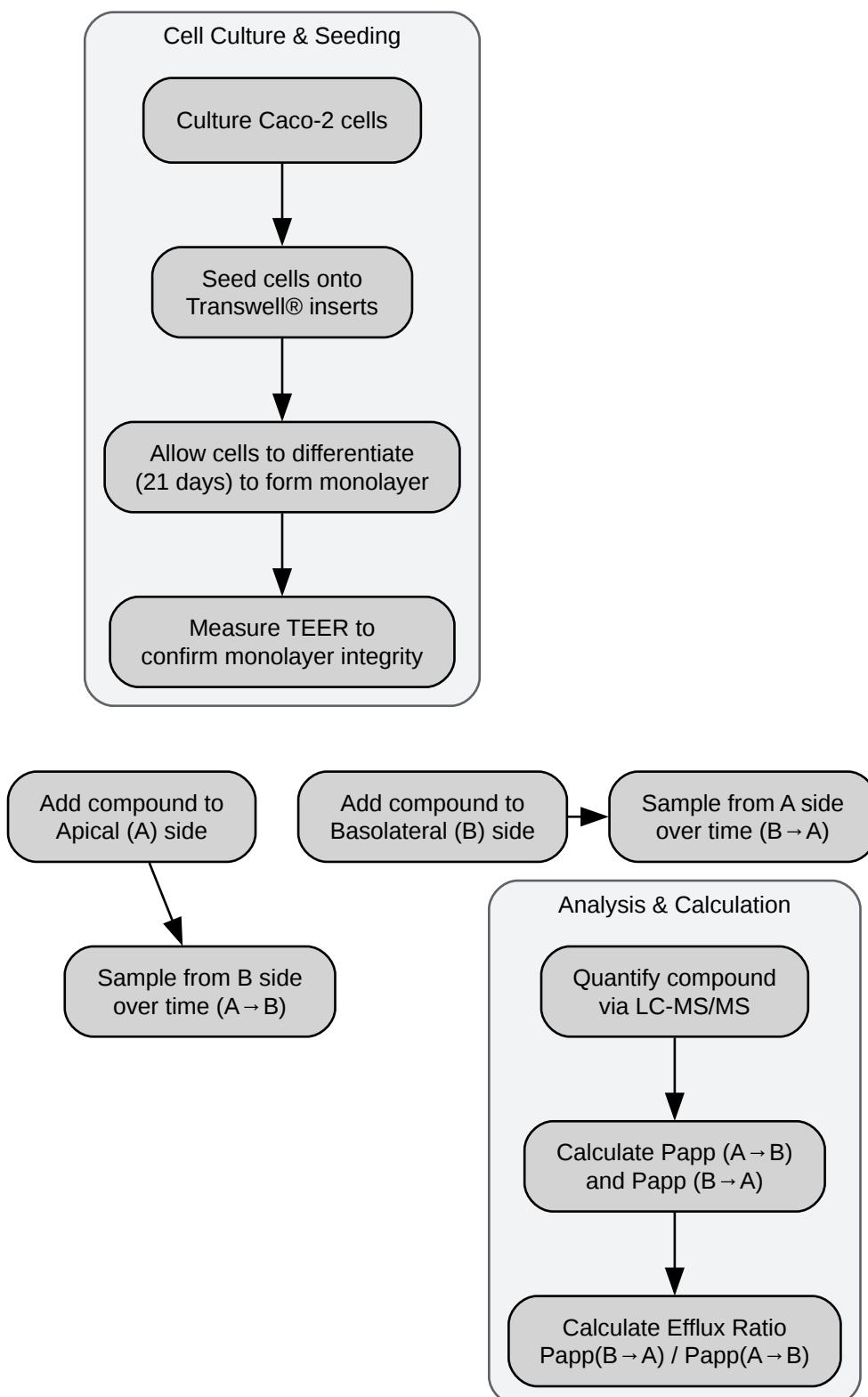
This guide provides an in-depth comparison of the in vitro ADME properties of functionalized indazoles. Moving beyond a simple data summary, we will explore the causal relationships between specific structural modifications on the indazole scaffold and their impact on four key pharmacokinetic pillars: Metabolic Stability, Permeability, Aqueous Solubility, and Plasma

Protein Binding. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to make more informed decisions in their lead optimization campaigns.

The Interplay of ADME: An Integrated Screening Cascade

Effective lead optimization requires a holistic view of ADME properties. These parameters are often interconnected and improving one may negatively impact another. For instance, increasing lipophilicity to boost permeability can concurrently decrease solubility and increase metabolic liability. Therefore, a multi-parametric assessment, as depicted in the workflow below, is essential for selecting balanced candidates for further development.^[7]



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